![molecular formula C14H14N4 B11796174 (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
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Overview
Description
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound with a complex structure that includes a pyridine ring, a benzimidazole ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of benzimidazole, including those related to (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine, exhibit significant antimicrobial activity. For instance, a study reported the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles that demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Candida albicans . These findings suggest that similar derivatives may possess comparable antimicrobial properties.
Inhibition of Kinases
The compound has been explored for its ability to inhibit specific kinases, which are crucial in cancer biology. For example, compounds with similar structures have been shown to inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs) and other malignancies . Such inhibition is vital for the development of targeted cancer therapies.
Synthesis and Structure-Activity Relationship (SAR)
Synthetic Pathways
The synthesis of this compound involves various methods that have been optimized for yield and purity. The condensation reactions of appropriate precursors have been highlighted as effective strategies for generating this compound . Understanding the synthetic routes is crucial for scaling up production for research and therapeutic purposes.
Structure-Activity Relationship Studies
SAR studies have revealed that modifications at different positions on the benzimidazole and pyridine rings can significantly affect biological activity. For example, installing amine-containing side chains has been shown to enhance enzyme potency against targets such as insulin-like growth factor 1-receptor (IGF-1R) . This insight is essential for designing more effective derivatives with improved pharmacological profiles.
Therapeutic Potential
Cancer Treatment
Given its ability to inhibit kinases involved in cancer progression, this compound holds promise as a therapeutic agent in oncology. The ongoing research into its efficacy against various cancer types could lead to new treatment options for patients with resistant forms of cancer.
Antibacterial Applications
The compound's potential antibacterial properties suggest it could be developed into a novel class of antibiotics. The increasing resistance of bacteria to existing antibiotics necessitates the discovery of new antimicrobial agents, making this area particularly relevant .
Case Studies
Mechanism of Action
The mechanism of action of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-imidazol-2-yl-pyrimidine-4,6-diamines: These compounds share structural similarities and have been studied for their antimalarial properties.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures are known for their diverse biological activities.
Uniqueness
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties.
Biological Activity
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzimidazole core, which is known for its pharmacological properties. The structural formula can be represented as follows:
The synthesis typically involves the reaction of pyridine derivatives with benzimidazole precursors, allowing for the introduction of various substituents that can modulate biological activity.
Anticancer Activity
Numerous studies have reported the anticancer potential of benzimidazole derivatives, including those related to this compound. For instance, a study highlighted the effectiveness of similar compounds against various cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and others. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and DNA damage pathways .
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
HeLa | 12.5 | Apoptosis via ROS |
A375 | 15.3 | DNA damage and p53 activation |
CaCo-2 | 10.7 | Cell cycle arrest and apoptosis |
Anti-inflammatory Properties
In addition to anticancer activity, compounds similar to this compound have shown anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on human melanoma cells. Results showed that treatment led to increased levels of cleaved caspase-3 and -9, indicating activation of apoptotic pathways.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, indicating promising antimicrobial activity.
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
(1S)-1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3/t10-/m0/s1 |
InChI Key |
LAVQQACTFVCDCG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |
Origin of Product |
United States |
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